molecular formula C7H6ClN3 B1454742 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 930293-37-1

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No. B1454742
CAS RN: 930293-37-1
M. Wt: 167.59 g/mol
InChI Key: RNLPOGAUVNOSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine” is a chemical compound with the empirical formula C7H6ClN3 . It is a halogenated heterocycle . The compound is a solid in form .


Molecular Structure Analysis

The molecular structure of “4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine” has been studied using high-resolution X-ray diffraction data . The study revealed the covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule . The topological parameters indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .


Physical And Chemical Properties Analysis

The compound is a solid in form . More specific physical and chemical properties like melting point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine serves as a key intermediate in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules. The compound’s ability to undergo various chemical reactions makes it a versatile building block for synthesizing a wide range of heterocyclic derivatives .

Anticancer Activity

This compound is used in the synthesis of derivatives that exhibit potential anticancer activities. By modifying the pyrrolopyridine core, researchers can develop new molecules that may inhibit the growth of cancer cells. The structural similarity of these derivatives to nucleotides allows them to interact with biological targets involved in cancer progression .

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of various diseases, including cancer. 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives have been shown to inhibit certain kinases, which play a key role in signaling pathways that control cell division and survival. This inhibition can lead to the development of new therapeutic agents .

Development of FGFR4 Inhibitors

The compound has been utilized in the development of fibroblast growth factor receptor 4 (FGFR4) inhibitors. These inhibitors have shown potent antiproliferative activity against specific cell lines, such as Hep3B cells, which are implicated in liver cancer. This suggests a promising avenue for targeted cancer therapy .

Enzyme Inhibition

Researchers have explored the use of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine in the design of enzyme inhibitors. For instance, derivatives of this compound have been studied for their inhibitory effects on human neutrophil elastase (HNE), an enzyme associated with inflammatory diseases .

Drug Development for Cardiovascular Diseases

The structural framework of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is also found in molecules that have been investigated for their potential in treating cardiovascular diseases. By targeting specific pathways, these derivatives could offer new therapeutic options for conditions such as hypertension and heart failure .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . The safety pictogram GHS07 (exclamation mark) is associated with it, and the signal word is "Warning" .

properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLPOGAUVNOSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 2
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 3
Reactant of Route 3
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 4
Reactant of Route 4
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 5
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 6
Reactant of Route 6
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.